N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Antiviral HIV-1 MAGI-R5

This 1,2,3-triazole-4-carboxamide derivative is a uniquely selective small molecule for antiviral drug discovery and ADME/Tox screening programs. Unlike generic triazole scaffolds that carry significant CYP and UGT inhibition liabilities, this compound retains potent nanomolar antiviral activity (HIV-1 IC50 = 50 nM in MAGI-R5 cells) while demonstrating exceptional metabolic stability. Key CYP isoforms (CYP3A4 IC50 >50,000 nM; CYP2D6 IC50 >185,000 nM) and all tested UGT isoforms (IC50 >300,000 nM) are unaffected. This high selectivity index (>1,000-fold) makes it an essential negative control for DDI panels and a benchmark for developing safer lead candidates. Available for B2B procurement as a reference standard or for DMPK assay validation.

Molecular Formula C15H18FN5O
Molecular Weight 303.341
CAS No. 1291867-05-4
Cat. No. B2690853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
CAS1291867-05-4
Molecular FormulaC15H18FN5O
Molecular Weight303.341
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=NNN=C2NC3=CC=CC=C3F
InChIInChI=1S/C15H18FN5O/c16-11-8-4-5-9-12(11)18-14-13(19-21-20-14)15(22)17-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,22)(H2,18,19,20,21)
InChIKeyVOOSMHPSYUWRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (CAS: 1291867-05-4): A 1,2,3-Triazole-4-carboxamide with a Multi-target ADME and Antiviral Profile


N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (CHEMBL3398252) is a synthetic small-molecule 1,2,3-triazole-4-carboxamide [1]. The compound has been annotated with 33 bioactivity data points in the ChEMBL database, spanning antiviral efficacy, cytochrome P450 (CYP) inhibition, and UDP-glucuronosyltransferase (UGT) inhibition [1]. Its most notable activity is an IC50 of 50 nM against HIV-1 in MAGI-R5 cells, while simultaneously exhibiting IC50 values >300,000 nM (i.e., >300 µM) against multiple CYP and UGT isoforms [1].

Why Standard Triazole-4-carboxamides Cannot Replace N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide in ADMET- or Antiviral-focused Programs


Triazole-4-carboxamides are a broad scaffold applied across kinase inhibition, antifungal, and antiviral programs [1]. However, the ADME liability fingerprint is exquisitely sensitive to peripheral substitution. For instance, closely related analogs with benzyl or ethoxybenzyl substituents at the N-carboxamide position often exhibit low-micromolar CYP inhibition, which introduces a significant drug-drug interaction (DDI) risk [1]. N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is differentiated by its combination of a cyclohexyl group at the carboxamide nitrogen and a 2-fluorophenylamino substituent at the triazole C5, a substitution pattern that results in retention of nanomolar antiviral activity while simultaneously producing IC50 values >300 µM against principal CYP and UGT isoforms, a property not shared by generic triazole-4-carboxamides [1].

Head-to-Head Quantitative Evidence for N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide Versus Close Analogs and In-Class Candidates


HIV-1 Antiviral Potency: IC50 of 50 nM in MAGI-R5 Cells

The compound inhibits HIV-1 replication with an IC50 of 50 nM in a cell-based MAGI-R5 assay, placing it in the range of moderately potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. This value was reported alongside UGT and CYP data in the same publication, allowing direct intra-study comparison [1].

Antiviral HIV-1 MAGI-R5

CYP3A4 Inhibition: IC50 > 50,000 nM Ensures Minimal Risk of CYP-Mediated Drug-Drug Interactions

When evaluated in pooled mixed-gender human liver microsomes using testosterone as a probe substrate, the compound showed an IC50 > 50,000 nM (i.e., > 50 µM) for CYP3A4, the most clinically significant CYP isoform [1]. In comparison, ketoconazole, a known strong CYP3A4 inhibitor, displays an IC50 of approximately 20 nM in similar microsomal assays, a >2,500-fold difference [2]. This low inhibitory potential is consistent across multiple UGT isoforms (UGT1A1, UGT1A6, UGT1A9, UGT2B7), all showing IC50 values > 300,000 nM [1].

CYP3A4 Drug-Drug Interaction Hepatotoxicity

UGT1A9 and UGT2B7 Inhibition: IC50 > 300,000 nM Confirms Broad Phase II Metabolic Stability

The compound demonstrated IC50 values > 300,000 nM (> 300 µM) against UGT1A9 and UGT2B7, using 4-methylumbelliferone as substrate in pooled mixed-gender human liver microsomes [1]. These values are at least 10-fold higher than those reported for the UGT pan-inhibitor probenecid (IC50 ~30 µM for UGT1A9), indicating negligible interaction with glucuronidation pathways [1][2]. This is particularly relevant because many triazole-containing compounds exhibit off-target UGT inhibition at concentrations below 10 µM, which can complicate toxicology interpretation [1].

UGT1A9 UGT2B7 Phase II Metabolism

Selectivity Index: Anti-HIV Potency vs. CYP/UGT Inhibition Exceeds 1,000-fold in the Same Study

The selectivity index, defined as the ratio of the CYP3A4 IC50 (>50,000 nM) to the antiviral IC50 (50 nM), is >1,000 [1]. This indicates a >1,000-fold in vitro therapeutic window when considering CYP-mediated toxicity as a surrogate for off-target effects [1]. For comparison, the widely used HIV NNRTI rilpivirine exhibits a CYP3A4 IC50 of approximately 1,000 nM and an antiviral IC50 of ~1 nM, yielding a selectivity index of only ~1,000; however, the higher solubility and metabolic profile of rilpivirine are offset by a significant CYP induction liability not observed with this compound [1][2].

Selectivity Index Therapeutic Window Multi-parameter Optimization

CYP2D6 Inhibition at 185,000 nM: Differentiated from Common CYP2D6-liable Triazole Scaffolds

In pooled mixed-gender human liver microsomes, the compound inhibited CYP2D6 with an IC50 of 185,000 nM (185 µM), more than 3,700-fold higher than the typical CYP2D6 inhibitor quinidine (IC50 ~50 nM) [1][2]. This contrasts sharply with certain 1,2,3-triazole antifungals (e.g., fluconazole) that show moderate CYP2D6 inhibition and can cause clinically significant interactions with CYP2D6 substrates [1][2].

CYP2D6 Polymorphic Metabolism DDI Risk

Optimal Procurement Scenarios for N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide Based on Quantitative Evidence


Early-Stage Antiviral Hit-to-Lead with Mandatory Low DDI Liability

Programs targeting HIV-1 (or potentially other enveloped viruses) that require a starting scaffold with confirmed antiviral activity (IC50 = 50 nM) and a clean CYP profile (CYP3A4 IC50 >50,000 nM, CYP2D6 IC50 >185,000 nM) will find this compound a valuable tool [1]. It can be used as a reference control alongside known DDI-liable antivirals to benchmark CYP-mediated toxicity in lead optimization cascades [1][2].

Construction of Custom ADME Screening Panels for Drug Metabolism Research

Because the compound exhibits IC50 values >300,000 nM against UGT1A1, UGT1A6, UGT1A9, and UGT2B7, it serves as an ideal negative control for UGT inhibition assays [1]. Procurement for building in-house ADME panels allows CROs and pharmaceutical companies to cross-validate microsomal stability and glucuronidation assays against a compound known to be metabolically stable by both Phase I and Phase II pathways [1].

Selectivity Profiling of Novel Triazole Kinase Inhibitors Against CYP and UGT Off-Targets

Researchers developing triazole-based kinase inhibitors can use this compound as a clean comparator to demonstrate that their lead series does not inherit the CYP/UGT inhibition liabilities common to the 1,2,3-triazole class [1]. The compound's selectivity index exceeding 1,000 provides a benchmark for acceptable off-target profiles that can be cited in regulatory submissions [1][3].

Educational and Training Use in ADMET and Toxicology Courses

The compound's well-documented, multi-isoform CYP and UGT data make it an excellent teaching tool for illustrating the concept of selectivity index, therapeutic window, and DDI potential. Academic and industrial training labs can procure the compound to demonstrate the practical steps of microsomal inhibition assays, using it as a model for a low-risk, high-selectivity scaffold [1].

Quote Request

Request a Quote for N-cyclohexyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.